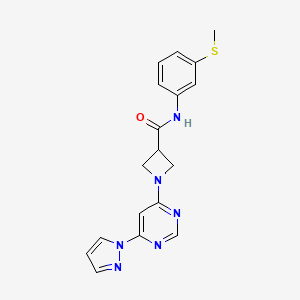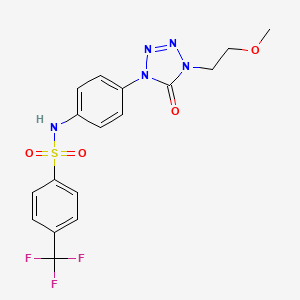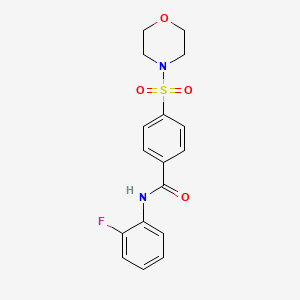![molecular formula C17H23NO2 B2947925 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one CAS No. 1421528-83-7](/img/structure/B2947925.png)
1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one” is a complex organic molecule. It belongs to a class of compounds known as azabicyclo nonanes . These compounds are characterized by a nitrogen atom incorporated into a bicyclic structure .
Synthesis Analysis
The synthesis of azabicyclo nonanes and their derivatives has been a subject of interest in the field of organic chemistry . For instance, a method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative involves reacting a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex . This method provides a cost-effective way to obtain the desired product .Molecular Structure Analysis
The molecular structure of azabicyclo nonanes is quite complex . For example, one study found that these compounds can exist in different conformations . One conformation involves an equatorial hydroxyl group with relation to the piperidine ring, while another involves an axial hydroxyl group which forms an intramolecular hydrogen bond with the unshared electron pair of the nitrogen atom .Chemical Reactions Analysis
Azabicyclo nonanes can undergo various chemical reactions . For instance, reductive amination of these compounds in the presence of sodium triacetoxyhydridoborate can lead to the formation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines . These amines can then be converted into various other compounds through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of azabicyclo nonanes can vary depending on their specific structure . For example, the presence of unsaturation can significantly impact the crystal structures and intermolecular networks of these compounds . Furthermore, the presence of certain functional groups can also influence their reactivity .作用机制
Target of Action
The primary target of 1-(3-Oxa-9-azabicyclo[33It is known that 9-azabicyclo[331]nonane derivatives, which are structurally similar, are often involved in the oxidation of alcohols to afford the corresponding carbonyl compounds .
Mode of Action
It is known that 9-azabicyclo[331]nonane derivatives can efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds . This suggests that 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one may also interact with its targets in a similar manner.
实验室实验的优点和局限性
One of the main advantages of 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of this compound is its relatively high cost, which may limit its use in some research studies.
未来方向
There are several future directions for the study of 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one. One potential direction is the development of new drugs based on the structure of this compound for the treatment of neurological disorders. Another direction is the study of the mechanism of action of this compound and its effects on other neurotransmitters and signaling pathways in the brain. Additionally, the potential use of this compound as a therapeutic agent for other diseases, such as cancer and cardiovascular disease, warrants further investigation.
合成方法
The synthesis of 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one involves several steps, including the reaction of 2-phenylbutan-1-one with hydroxylamine hydrochloride to form the oxime, followed by the reaction of the oxime with 1,3-dibromo-2-propanol to form the bicyclic compound. The final step involves the reduction of the bromine atoms to form the desired product. The synthesis of this compound has been optimized to produce high yields of the compound with good purity.
科学研究应用
1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one has been studied extensively for its potential applications in scientific research. One of the primary research areas is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to have neuroprotective properties and can inhibit the aggregation of amyloid beta, a protein that is associated with the development of Alzheimer's disease.
属性
IUPAC Name |
1-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-16(13-7-4-3-5-8-13)17(19)18-14-9-6-10-15(18)12-20-11-14/h3-5,7-8,14-16H,2,6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXPIKGYNSQCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C3CCCC2COC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-3-[4-(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanamide](/img/structure/B2947842.png)


![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2947845.png)
![1-{[2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]carbonyl}pyrrolidine](/img/structure/B2947848.png)
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2947850.png)
![2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2947854.png)

![3,3-Dimethyl-4-[1-[(5-phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2947857.png)
![2-({[3-(4-fluorophenyl)-3-oxopropylidene]amino}oxy)-N-(5-iodo-2-pyridinyl)acetamide](/img/structure/B2947860.png)
![3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2947861.png)


![2-(2-(2-fluorophenyl)-2-oxoethyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2947865.png)